An In-depth Technical Guide to Tris(trimethylsiloxy)ethylene: A Versatile Reagent for Modern Organic Synthesis
An In-depth Technical Guide to Tris(trimethylsiloxy)ethylene: A Versatile Reagent for Modern Organic Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Tris(trimethylsiloxy)ethylene. We will delve into its core properties, synthesis, reactivity, and diverse applications, offering field-proven insights and detailed experimental protocols to empower your synthetic endeavors.
Introduction: Unveiling a Powerful Synthetic Tool
Tris(trimethylsiloxy)ethylene, with the chemical formula C₁₁H₂₈O₃Si₃, is a versatile silyl enol ether that has emerged as a valuable reagent in organic synthesis.[1] It serves as a stable and effective precursor to the glyoxylate anion, a key two-carbon building block. Its unique structure, featuring three trimethylsiloxy groups attached to an ethylene backbone, imparts distinct reactivity and handling characteristics that make it a powerful tool for the construction of complex molecular architectures. This guide will explore the fundamental aspects of this reagent, enabling its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and safety considerations is paramount for its successful and safe implementation in the laboratory.
Physical and Chemical Properties
Tris(trimethylsiloxy)ethylene is a clear, colorless to yellowish liquid with the key properties summarized in the table below.[2]
| Property | Value |
| CAS Number | 69097-20-7 |
| Molecular Formula | C₁₁H₂₈O₃Si₃ |
| Molecular Weight | 292.59 g/mol |
| Boiling Point | 54-56 °C at 0.1 mmHg[2][3] |
| Density | 0.886 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.420[2] |
| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran; insoluble in water.[1] |
It is sensitive to moisture and will readily hydrolyze in the presence of protic solvents.[4] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere.[4]
Safety and Handling
Tris(trimethylsiloxy)ethylene is a flammable liquid and vapor.[5] It can cause skin and eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent.[5] All manipulations should be performed in a well-ventilated fume hood.[5]
Synthesis of Tris(trimethylsiloxy)ethylene
The preparation of Tris(trimethylsiloxy)ethylene is typically achieved from the bis(trimethylsilyl) derivative of glycolic acid.[4] Two common methods are employed:
-
Method A: Formation of the enolate with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures, followed by trapping with chlorotrimethylsilane.[4]
-
Method B: Reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a tertiary amine base like triethylamine.[4]
Detailed Experimental Protocol (Method A)
This protocol provides a step-by-step guide for the synthesis of Tris(trimethylsiloxy)ethylene.
Materials:
-
Bis(trimethylsilyl)glycolate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous pentane
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)
Procedure:
-
To a stirred solution of bis(trimethylsilyl)glycolate in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of LiHMDS in THF dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add freshly distilled chlorotrimethylsilane to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF in vacuo.
-
Add anhydrous pentane to the residue and filter the resulting suspension to remove the precipitated lithium chloride.
-
Concentrate the filtrate in vacuo to yield crude Tris(trimethylsiloxy)ethylene.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the pure product.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the vinylic proton and one or more singlets in the upfield region corresponding to the protons of the three trimethylsilyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two sp² hybridized carbons of the ethylene backbone and a signal for the methyl carbons of the trimethylsilyl groups. Two-dimensional NMR techniques like HSQC can be used to correlate the proton and carbon signals.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=C stretch: A characteristic absorption band for the carbon-carbon double bond.
-
Si-O-C stretch: Strong absorptions corresponding to the silyl ether linkages.
-
C-H stretch: Absorptions for the vinylic and methyl C-H bonds.
-
Si-CH₃ vibrations: Characteristic bands for the trimethylsilyl groups.
Reactivity and Mechanistic Insights
Tris(trimethylsiloxy)ethylene's utility stems from its role as a nucleophilic glyoxylate anion equivalent. It readily reacts with a variety of electrophiles, primarily at the α-carbon, upon activation with a Lewis acid.
Reaction with Aldehydes and Ketones
A key application of Tris(trimethylsiloxy)ethylene is its reaction with aldehydes and ketones to form α-hydroxy-β-silyloxy esters after hydrolysis. This transformation is a powerful method for the construction of vicinal diols.
Mechanism:
The reaction is typically catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄). The Lewis acid coordinates to the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack. The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. Subsequent workup with a protic source leads to the hydrolysis of the silyl ethers to afford the diol product.
Figure 1: General mechanism for the reaction of Tris(trimethylsiloxy)ethylene with an aldehyde.
Stereoselective Reactions
The bulky nature of the tris(trimethylsilyl)silyl group can influence the stereochemical outcome of reactions, leading to high diastereoselectivity.[7][8] This has been exploited in the stereospecific synthesis of natural products and other complex molecules.[2][5]
Applications in Drug Development and Complex Molecule Synthesis
The ability to introduce a two-carbon unit with versatile handles makes Tris(trimethylsiloxy)ethylene a valuable reagent in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Natural Product Synthesis
Tris(trimethylsiloxy)ethylene has been successfully employed in the total synthesis of various natural products. For instance, it has been utilized in the stereospecific synthesis of the insecticide ajuqarin-IV.[2][5]
Synthesis of Pharmaceutical Intermediates
The α-hydroxy ester and vicinal diol motifs are common structural features in many biologically active molecules. The reactions of Tris(trimethylsiloxy)ethylene provide a direct and efficient route to these important intermediates. For example, it has been used in the microwave-assisted synthesis of 2-hydroxy-1-phenylethanone derivatives, which are precursors to various pharmaceuticals.[2]
Conclusion
Tris(trimethylsiloxy)ethylene is a powerful and versatile reagent for the introduction of a glyoxylate anion equivalent in organic synthesis. Its well-defined reactivity, coupled with the potential for high stereocontrol, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, will facilitate its effective application in the construction of complex and biologically relevant molecules.
References
-
Chongqing Chemdad Co., Ltd. Tris(trimethylsilyloxy)ethylene. [Link]
-
ResearchGate. Synthesis of High Molecular Weight Poly[3-{tris(trimethylsiloxy)silyl}tricyclononenes-7] and Their Gas Permeation Properties. [Link]
-
ScienceOpen. Supporting Information to "Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy". [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000925). [Link]
-
ResearchGate. The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. [Link]
-
PubMed. Tris(trimethylsilyl)silyl-governed Aldehyde Cross-Aldol Cascade Reaction. [Link]
-
eScholarship, University of California. Strategies for the Syntheses of Complex Molecules. [Link]
-
ResearchGate. Tris(trimethylsilyl)silyl-Governed Aldehyde Cross-Aldol Cascade Reaction | Request PDF. [Link]
-
Semantic Scholar. Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
Loudon, G. M. Reactions of Aldehydes and Ketones 2. [Link]
-
Ukrainian Chemistry Journal. CATALYTIC SYNTHESIS OF GLYCOLIC ACID AND ITS METHYL ESTER FROM GLYOXAL. [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
-
National Institutes of Health. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. [Link]
-
RSC Publishing. One-pot chemoenzymatic synthesis of glycolic acid from formaldehyde. [Link]
-
ResearchGate. e FTIR peaks of some important functional groups. | Download Table. [Link]
- Google Patents.
-
ResearchGate. Identification of the Primary Functional Groups Evident in the FT-IR Spectra. [Link]
-
ResearchGate. Organic functional groups analysis by FTIR: (A) Comparison of the mean.... [Link]
-
ResearchGate. Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence.... [Link]
-
PubMed. Biotransformation of ethylene glycol to glycolic acid by Yarrowia lipolytica: A route for poly(ethylene terephthalate) (PET) upcycling. [Link]
-
RSC Publishing. Synthesis of glycolic acid by selective oxidation of ethylene glycol over Pt/Sn-Beta in a base-free medium. [Link]
-
ResearchGate. Synthesis, Characterization and Reactions of the Vinylbis(trimethylsilyl)silyl anion | Request PDF. [Link]
-
Gelest. Acetylenic & Alkynyl Silanes. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Tris(trimethylsilyloxy)ethylene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Tris(trimethylsiloxy)ethylene 95 69097-20-7 [sigmaaldrich.com]
- 4. Tris(trimethylsilyloxy)ethylene | 69097-20-7 [chemicalbook.com]
- 5. Tris(trimethylsiloxy)ethylene 95 69097-20-7 [sigmaaldrich.com]
- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tris(trimethylsilyl)silyl-governed aldehyde cross-aldol cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
